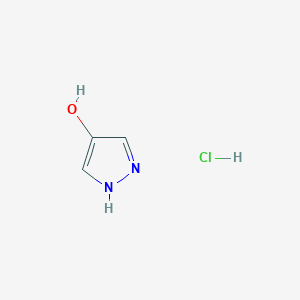

1H-吡唑-4-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

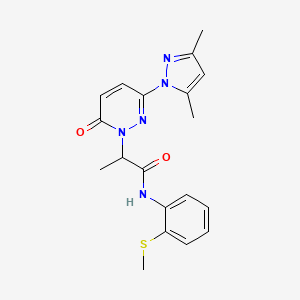

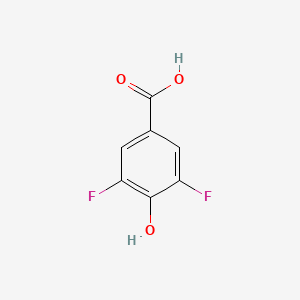

Pyrazole derivatives, including 1H-pyrazol-4-ol hydrochloride, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .Molecular Structure Analysis

The molecular structure of 1H-pyrazol-4-ol hydrochloride consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

1H-pyrazol-4-ol hydrochloride has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

光电应用

一项关于由吡唑衍生物合成的基于寡吡唑的薄膜的研究展示了它们在光电学中的潜力。该薄膜表现出适用于该领域应用的光学性质,例如理想的吸收率、透射率和光学带隙,表明它们在新型光电器件的开发中很有用 (Cetin, Korkmaz, & Bildirici, 2018)。

荧光性能评估

另一项研究工作合成了一系列 1,3,5-三芳基-2-吡唑啉,它们表现出荧光性质。这些性质表明在各种应用中开发荧光材料的潜在用途,包括生化传感和成像 (Hasan, Abbas, & Akhtar, 2011)。

缓蚀

研究了吡唑衍生物对盐酸溶液中铁的缓蚀作用,结果表明这些化合物可以有效保护金属免受腐蚀。这一发现对于寻求在恶劣化学环境中使用的环保缓蚀剂的行业具有重要意义 (Khaled, Abdel-Rehim, & Sakr, 2012)。

金属有机骨架 (MOF)

对具有暴露金属位点的吡唑盐桥接金属有机骨架 (MOF) 的研究表明,这些结构具有很高的热稳定性和化学稳定性,使其成为储气、催化和极端条件材料的应用候选者 (Colombo et al., 2011)。

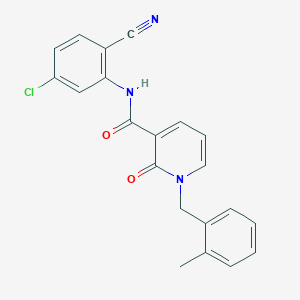

药物化学

在药物化学领域,吡唑衍生物因其作为 COX-2 抑制剂的潜力而受到探索,表明它们与抗炎药的开发相关 (Patel et al., 2004)。此外,新型吡唑 SKF-96365 类似物已被研究为储库操作钙进入 (SOCE) 的抑制剂,这可能对治疗与异常钙信号相关的疾病有影响 (Dago et al., 2018)。

抗利什曼原虫活性

吡唑并吡啶衍生物已被合成并评估其抗利什曼原虫活性,为寻找治疗利什曼病(一种由利什曼原虫引起的热带疾病)的新疗法做出了贡献 (de Mello et al., 2004)。

作用机制

Target of Action

1H-pyrazol-4-ol hydrochloride primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior . Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase 1C, potentially altering their normal functioning .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to estrogen signaling and alcohol metabolism .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of 1H-pyrazol-4-ol hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . .

生化分析

Biochemical Properties

Pyrazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .

Cellular Effects

Other pyrazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-4-ol hydrochloride at different dosages in animal models have not been reported. Other pyrazole derivatives have shown varying effects at different dosages .

属性

IUPAC Name |

1H-pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVCMGIFKRFCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803591-08-3 |

Source

|

| Record name | 1H-pyrazol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)